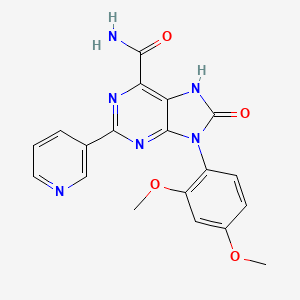

9-(2,4-dimethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 898447-13-7

Cat. No.: VC4386527

Molecular Formula: C19H16N6O4

Molecular Weight: 392.375

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898447-13-7 |

|---|---|

| Molecular Formula | C19H16N6O4 |

| Molecular Weight | 392.375 |

| IUPAC Name | 9-(2,4-dimethoxyphenyl)-8-oxo-2-pyridin-3-yl-7H-purine-6-carboxamide |

| Standard InChI | InChI=1S/C19H16N6O4/c1-28-11-5-6-12(13(8-11)29-2)25-18-15(23-19(25)27)14(16(20)26)22-17(24-18)10-4-3-7-21-9-10/h3-9H,1-2H3,(H2,20,26)(H,23,27) |

| Standard InChI Key | WAWHORJSSBQBHR-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CN=CC=C4)OC |

Introduction

Structural Overview

The compound belongs to the purine derivative family, characterized by its fused bicyclic structure containing nitrogen atoms. Key structural features include:

-

2,4-Dimethoxyphenyl group: Provides hydrophobic and electron-donating properties.

-

Pyridin-3-yl substituent: Enhances interactions with biological targets through hydrogen bonding or π-stacking.

-

8-Oxo functional group: Contributes to the molecule's reactivity and potential biological activity.

-

Carboxamide moiety: Commonly associated with bioactivity due to its ability to form hydrogen bonds.

Synthesis Pathways

The synthesis of such purine derivatives typically involves multi-step reactions, including:

-

Purine core assembly:

-

Starting from precursors like 6-chloropurines or 2,6-diaminopurines.

-

Functionalization at specific positions using halogenation or alkylation.

-

-

Introduction of substituents:

-

The 2,4-dimethoxyphenyl group can be introduced via nucleophilic substitution or coupling reactions.

-

Pyridin-3-yl groups are often added using Suzuki or Heck coupling methods.

-

-

Oxidation and carboxamide formation:

-

Oxidizing agents convert intermediates into oxo derivatives.

-

Carboxamide groups are introduced via amidation reactions with amines or anhydrides.

-

Potential Biological Activities

Purine derivatives like this compound are widely studied for their pharmacological properties. Possible applications include:

-

Anticancer Activity:

-

Purine scaffolds often inhibit kinases involved in cell proliferation (e.g., VEGFR, EGFR).

-

The compound's substituents may enhance selectivity for specific cancer-related enzymes.

-

-

Anti-inflammatory Effects:

-

Carboxamides and oxo groups are known to interact with COX enzymes, potentially reducing inflammation.

-

-

Antiviral Potential:

-

Purine analogs are commonly used in antiviral therapies due to their ability to interfere with viral DNA/RNA synthesis.

-

-

Enzyme Inhibition:

-

The pyridinyl group may enhance binding affinity to enzymes like adenosine deaminase or xanthine oxidase.

-

Research Findings and Applications

While specific data on this compound is limited, similar purine derivatives have shown promising results in preclinical studies:

-

Kinase Inhibition: Substituted purines have demonstrated inhibitory effects on VEGFR-2 and other receptor tyrosine kinases, making them potential candidates for antiangiogenic therapies .

-

Docking Studies: Computational modeling suggests strong binding interactions with active sites of enzymes like COX-2 and RXRα .

Future Directions

Further research is needed to fully explore the compound’s potential:

-

Pharmacokinetics and Toxicology:

-

Studies on absorption, distribution, metabolism, and excretion (ADME) are crucial.

-

Evaluation of acute toxicity and long-term safety profiles.

-

-

Structure-Activity Relationship (SAR):

-

Modifications to the substituents could optimize bioactivity and reduce side effects.

-

-

Clinical Trials:

-

If preclinical results are favorable, clinical trials can assess efficacy in humans for specific diseases.

-

This compound represents a promising candidate for drug development due to its structural complexity and potential biological activities. Further experimental validation is required to confirm its therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume